Methyl 3-((dimethylamino)methyl)-5-fluorobenzoate hydrochloride
Overview
Description
Methyl 3-((dimethylamino)methyl)-5-fluorobenzoate hydrochloride is a chemical compound that belongs to the class of benzoate esters It is characterized by the presence of a dimethylamino group and a fluorine atom attached to the benzene ring
Mechanism of Action
Target of Action
Similar compounds such as dimethylamine have been shown to interact with various receptors and enzymes, which could provide a hint to the potential targets of this compound .
Mode of Action
It’s worth noting that compounds with similar structures, such as itopride, have been shown to exhibit anticholinesterase activity and dopamine d2 receptor antagonistic activity . This suggests that Methyl 3-((dimethylamino)methyl)-5-fluorobenzoate hydrochloride might interact with its targets in a similar manner.
Biochemical Pathways
Related compounds have been implicated in a variety of biological activities, suggesting that this compound could potentially influence multiple biochemical pathways .
Result of Action
Related compounds have been shown to exhibit a range of biological activities, suggesting that this compound could potentially have similar effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-((dimethylamino)methyl)-5-fluorobenzoate hydrochloride typically involves the reaction of 3-((dimethylamino)methyl)-5-fluorobenzoic acid with methanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-((dimethylamino)methyl)-5-fluorobenzoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atom on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products Formed
Oxidation: 3-((dimethylamino)methyl)-5-fluorobenzoic acid.
Reduction: 3-((dimethylamino)methyl)-5-fluorobenzyl alcohol.
Substitution: Various substituted benzoate esters depending on the nucleophile used.
Scientific Research Applications
Methyl 3-((dimethylamino)methyl)-5-fluorobenzoate hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-((dimethylamino)methyl)-4-fluorobenzoate hydrochloride
- Methyl 3-((dimethylamino)methyl)-6-fluorobenzoate hydrochloride
- Methyl 3-((dimethylamino)methyl)-5-chlorobenzoate hydrochloride
Uniqueness
Methyl 3-((dimethylamino)methyl)-5-fluorobenzoate hydrochloride is unique due to the specific positioning of the fluorine atom on the benzene ring, which can significantly influence its chemical reactivity and biological activity. This positional isomerism can result in different pharmacokinetic and pharmacodynamic profiles compared to its analogs.
Properties
IUPAC Name |
methyl 3-[(dimethylamino)methyl]-5-fluorobenzoate;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO2.ClH/c1-13(2)7-8-4-9(11(14)15-3)6-10(12)5-8;/h4-6H,7H2,1-3H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAVCFNJIQXTJNN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC(=CC(=C1)F)C(=O)OC.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClFNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1956354-84-9 | |
Record name | Benzoic acid, 3-[(dimethylamino)methyl]-5-fluoro-, methyl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1956354-84-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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